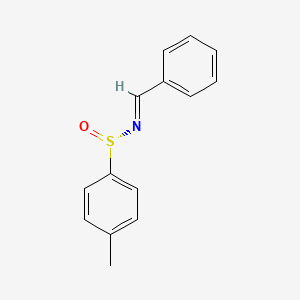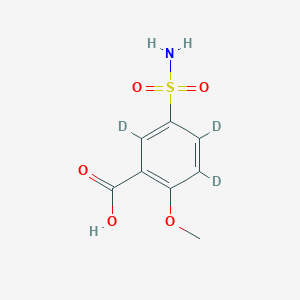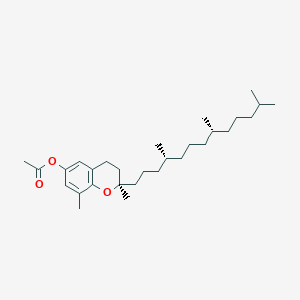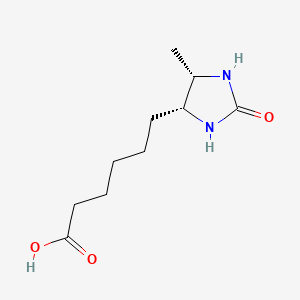![molecular formula C₁₆H₂₀ClN₃Ni B1147424 Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride CAS No. 1033772-47-2](/img/structure/B1147424.png)
Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride
Descripción general
Descripción
Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride is a nickel pincer complex that has garnered significant attention in the field of catalysis. It is known for its versatility and efficiency in facilitating various chemical reactions, particularly in the synthesis of organosilanes and cross-coupling reactions of non-activated alkyl halides . The compound’s unique structure and reactivity make it a valuable tool in both academic research and industrial applications.
Mecanismo De Acción
Target of Action
Nickamine, or Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride, primarily targets alkyl halides . Alkyl halides are organic compounds containing a halogen (such as chlorine, bromine, fluorine, or iodine) attached to an alkyl group. They play a crucial role in various organic reactions due to their reactivity.
Mode of Action
Nickamine interacts with its targets (alkyl halides) through a process known as cross-coupling . In this reaction, two fragments are joined together with the aid of a metal catalyst, in this case, a nickel complex. The nickel complex facilitates the coupling of the alkyl halides with aryl and heteroaryl nucleophiles .
Biochemical Pathways
The primary biochemical pathway affected by Nickamine is the cross-coupling reaction of alkyl halides . This reaction leads to the formation of carbon-carbon bonds, a fundamental process in organic synthesis. The downstream effects include the production of various organic compounds, which can be used in different chemical syntheses.
Result of Action
The result of Nickamine’s action is the formation of carbon-carbon bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic molecules from simpler ones. The ability to form carbon-carbon bonds efficiently and selectively is of great importance in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Análisis Bioquímico
Biochemical Properties
Nickamine plays a crucial role in biochemical reactions, particularly in catalyzing cross-coupling reactions involving non-activated alkyl halides. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The nature of these interactions involves the coordination of the nickel center with the substrates, enabling the catalytic cycle to proceed efficiently .
Cellular Effects
Nickamine has been shown to influence various cellular processes, particularly in the context of its catalytic activity. It affects cell signaling pathways by interacting with specific enzymes involved in metabolic reactions. Additionally, Nickamine can impact gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of Nickamine involves its ability to undergo oxidative addition, transmetalation, and reductive elimination. These steps are facilitated by the nickel center, which coordinates with the substrates and intermediates. The binding interactions with biomolecules, such as enzymes and proteins, are crucial for the catalytic activity of Nickamine. It can either inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nickamine can change over time due to its stability and degradation. Studies have shown that Nickamine can degrade into other nickel-containing species under certain conditions, which can affect its catalytic efficiency. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the stability of Nickamine is a critical factor in its effectiveness .
Dosage Effects in Animal Models
The effects of Nickamine vary with different dosages in animal models. At lower doses, Nickamine can effectively catalyze biochemical reactions without causing significant adverse effects. At higher doses, toxic effects have been observed, including disruptions in cellular metabolism and potential toxicity to specific organs. Threshold effects have been identified, highlighting the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects .
Metabolic Pathways
Nickamine is involved in various metabolic pathways, particularly those related to the synthesis of complex organic molecules. It interacts with enzymes and cofactors that facilitate the conversion of substrates into desired products. The presence of Nickamine can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Nickamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize Nickamine to specific cellular compartments, where it can exert its catalytic effects. The distribution of Nickamine within cells is crucial for its activity and function .
Subcellular Localization
Nickamine’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity, as it allows Nickamine to interact with the appropriate substrates and enzymes. The subcellular distribution of Nickamine can influence its catalytic efficiency and overall effectiveness .
Métodos De Preparación
Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride is typically synthesized through a series of steps involving the coordination of nickel with specific ligands. One common method involves the reaction of nickel(II) chloride with bis[(2-dimethylamino)phenyl]amine in the presence of a base . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride undergoes a variety of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond.
Cross-Coupling Reactions: This compound is highly effective in the cross-coupling of non-activated alkyl halides, enabling the formation of carbon-carbon bonds. Common reagents for these reactions include alkyl halides and organometallic reagents.
Oxidation and Reduction: While specific details on oxidation and reduction reactions involving this compound are less documented, its nickel center suggests potential reactivity in these types of transformations.
Aplicaciones Científicas De Investigación
Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, such as hydrosilylation and cross-coupling.
Medicine: While not yet widely adopted in clinical settings, this compound’s catalytic properties could be harnessed for the synthesis of complex drug molecules.
Comparación Con Compuestos Similares
Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride can be compared to other nickel pincer complexes and catalysts used in similar reactions. Some similar compounds include:
Nickel(II) chloride: A common precursor in the synthesis of this compound and other nickel complexes.
Nickel(II) acetate: Another nickel source used in various catalytic applications.
Palladium and Platinum Complexes: While not identical, these complexes are often used in similar catalytic reactions, such as cross-coupling and hydrosilylation.
This compound’s uniqueness lies in its high selectivity and efficiency, particularly in the hydrosilylation of alkenes and cross-coupling of non-activated alkyl halides . Its ability to form nickel nanoparticles as the active species sets it apart from many other nickel catalysts.
Propiedades
IUPAC Name |
1-N-[2-(dimethylamino)phenyl]-2-N,2-N-dimethylbenzene-1,2-diamine;nickel(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3.2ClH.Ni/c1-18(2)15-11-7-5-9-13(15)17-14-10-6-8-12-16(14)19(3)4;;;/h5-12,17H,1-4H3;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHDYGGYBYTZGI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1NC2=CC=CC=C2N(C)C.[Cl-].[Cl-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3Ni | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801047625 | |
| Record name | Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801047625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033772-47-2 | |
| Record name | Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801047625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)





